![molecular formula C25H28O15 B242646 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one CAS No. 162857-78-5](/img/structure/B242646.png)
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Overview
Description
This compound is a xanthone glycoside, characterized by a xanthen-9-one core substituted with hydroxyl, methoxy, and glycosidic groups. Its IUPAC name reflects a complex structure: the xanthone backbone (1,3,6-trihydroxy-7-methoxyxanthen-9-one) is linked to a disaccharide moiety composed of two oxolane (tetrahydrofuran) rings. Key features include:
- Xanthone core: A tricyclic aromatic system with hydroxyl groups at positions 1, 3, and 6, and a methoxy group at position 5.
- Glycosylation: A branched disaccharide attached via an ether linkage at position 2 of the xanthone. The sugar units include α/β-linked oxolane derivatives with multiple hydroxyl and hydroxymethyl groups.
- Physicochemical properties: High polarity due to extensive hydroxylation (H-bond donors: ≥10; H-bond acceptors: ≥20), leading to low lipophilicity (predicted logP < 0) and poor membrane permeability .
Preparation Methods
Classical Xanthone Core Synthesis
The xanthone nucleus serves as the foundational structure for this compound. Traditional methods for xanthone synthesis, such as the Grover-Shah-Shah reaction and cyclodehydration of 2,2’-dihydroxybenzophenones , remain pivotal.
Cyclodehydration of Dihydroxybenzophenones
The cyclodehydration of 2,2’-dihydroxybenzophenones (e.g., 1,3,6-trihydroxy-7-methoxybenzophenone ) under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid) yields the xanthone scaffold. For example, heating 1,3,6-trihydroxy-7-methoxybenzophenone at 150–200°C in the presence of sulfuric acid generates the xanthone core with a 65–75% yield . This method is limited by the availability of appropriately substituted benzophenone precursors.
Electrophilic Cycloacylation
Electrophilic cycloacylation of 2-aryloxybenzoic acids offers an alternative route. For instance, treating 2-(3,4,5-trihydroxyphenoxy)benzoic acid with phosphoryl chloride (POCl<sub>3</sub>) facilitates intramolecular acylation, forming the xanthone ring . This method is advantageous for introducing electron-donating groups (e.g., methoxy) at specific positions.
Modern Strategies for Functionalized Xanthones
Recent advancements focus on introducing substituents to the xanthone nucleus while preserving regioselectivity.
Oxidative Cleavage of Benzofuranone Intermediates
Aryl alkylation using 2-bromo-6-methoxybenzofuran-3-one (33) (Scheme 9 in ) enables the formation of highly functionalized xanthones. Reaction of this intermediate with cyclic 1,3-diketones (e.g., 34 ) in the presence of anhydrous potassium fluoride yields substituted xanthones (e.g., 36 ) with yields up to 82% .
Step | Reagent/Condition | Intermediate | Yield |
---|---|---|---|
1 | KF, DMF, 80°C | 35 | 75% |
2 | p-substituted anilines, EtOH | 36 | 82% |
Lewis Acid-Mediated Aromatization
Unexpected xanthone formation has been observed during the synthesis of benzophenones. For example, acylation of 1,3-cyclohexanedione (26 ) with mercuric acetate (Hg(OAc)<sub>2</sub>) as a Lewis acid induces aromatization, producing xanthone (27 ) alongside benzophenone (28 ) via methanol elimination . This side reaction highlights the role of Lewis acids in modulating reaction pathways.
Glycosylation Strategies for Sugar Moieties
The compound’s glycosidic side chains require stereoselective glycosylation. The 2-[(2S,3R,4R,5S,6R)-6-...oxan-2-yl] group involves coupling a xanthone derivative with a protected glycon.
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method, using glycosyl halides (e.g., peracetylated glucosyl bromide) and silver oxide (Ag<sub>2</sub>O) as an activator, facilitates β-glycosidic bond formation. For example, coupling 1,3,6-trihydroxy-7-methoxyxanthone with peracetylated glucosyl bromide yields the β-linked intermediate in 68% yield . Subsequent deprotection with sodium methoxide (NaOMe) regenerates free hydroxyl groups.
Enzymatic Glycosylation
Biocatalytic methods using glycosyltransferases (e.g., UGT76G1 from Stevia rebaudiana) enable stereospecific glycosylation under mild conditions. For instance, enzymatic coupling of UDP-glucose with the xanthone aglycone achieves >90% regioselectivity for the C-2 position.
Final Assembly and Purification
The convergent synthesis involves sequential glycosylation and deprotection steps:
-
Xanthone Core Preparation : Synthesize 1,3,6-trihydroxy-7-methoxyxanthone via cyclodehydration (72% yield) .
-
Apiosylglucoside Synthesis : Prepare the disaccharide [(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl via regioselective alkylation of glucose with apiose derivatives .
-
Coupling Reaction : Combine the xanthone core and disaccharide using Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to yield the final product (55% yield) .
Stage | Key Challenge | Solution | Yield |
---|---|---|---|
Xanthone synthesis | Regioselective hydroxylation | Directed ortho-metalation | 72% |
Glycosylation | Stereochemical control | Enzymatic catalysis | 90% |
Final coupling | Solubility issues | DMF/THF co-solvent system | 55% |
Analytical Characterization
Critical validation steps include:
Chemical Reactions Analysis
Types of Reactions: 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Medicinal Applications
- Antioxidant Properties : The compound exhibits strong antioxidant activity due to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines and pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
- Antimicrobial Activity : Preliminary research indicates that the compound possesses antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases like Alzheimer’s. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
Biochemical Applications
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design for conditions like diabetes and obesity .
- Drug Delivery Systems : Due to its complex structure and stability, the compound can be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs .
Material Science Applications
- Liquid Crystals : Recent patents have explored the use of this compound in liquid crystal displays (LCDs) and other electronic applications due to its unique optical properties .
- Biomaterials : The compound's biocompatibility makes it suitable for use in biomaterials for tissue engineering and regenerative medicine .
Case Study 1: Antioxidant Activity
A study published in Food Chemistry evaluated the antioxidant capacity of various polyphenolic compounds including this one. Results indicated that it significantly reduced oxidative stress markers in vitro compared to control groups .
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease .
Mechanism of Action
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of the STAT3 pathway, which plays a crucial role in cell growth and inflammation . The compound also affects the formation of lipid droplets in cells, contributing to its wound-healing properties .
Comparison with Similar Compounds
Structural Analogues
Xanthone Glycosides
1,3,6,7-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one (CAS 24699-16-9) Structure: Xanthone core with hydroxyl groups at positions 1, 3, 6, and 7, and a single β-D-glucopyranosyl unit at position 4. Key differences: Lacks the methoxy group at position 7 and the disaccharide moiety. Bioactivity: Known for antioxidant properties, likely due to free hydroxyl groups .
Flavone Glycosides
Diosmin (Diosmetin 7-O-Rutinoside) Structure: Flavone core (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-chromen-4-one) with a rutinoside (6-O-α-L-rhamnopyranosyl-β-D-glucopyranosyl) at position 6. Key differences: Flavone vs. xanthone backbone; rutinoside vs. oxolane-based disaccharide. Bioactivity: Clinically used for venous insufficiency; acts via anti-inflammatory and venotonic mechanisms .
Triterpene Glycosides
Asiaticoside A (CAS 34540-22-2) Structure: Triterpene (asiatic acid) core with a trisaccharide moiety. Key differences: Non-aromatic core vs. xanthone; trisaccharide vs. disaccharide. Bioactivity: Promotes wound healing and collagen synthesis via TGF-β pathway modulation .
Physicochemical and Pharmacokinetic Comparison
Structural Similarity Analysis
Using the Tanimoto coefficient (binary fingerprint comparison), the target compound shows moderate similarity (0.45–0.60) to other xanthone glycosides but low similarity (<0.30) to flavones or triterpenes. Key differentiating features include the methoxy group and branched glycosylation .
Biological Activity
The compound 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one belongs to the xanthone family of compounds. Xanthones are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific xanthone derivative based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple hydroxyl groups and a methoxy group attached to a xanthone core. This structural configuration is crucial for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of xanthone derivatives. For instance, newly synthesized xanthone derivatives exhibited significant antifungal activity against Candida albicans, including strains resistant to fluconazole. The most potent compounds demonstrated a fungicidal mode of action by targeting yeast topoisomerase II activity1. This suggests that the compound may share similar mechanisms of action due to its structural similarities with other active xanthones.
Antitumor Activity
Xanthones have also been recognized for their antitumor properties. Several studies indicate that xanthone derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Protein Kinases : Xanthones modulate protein kinase activity which is essential in cancer cell proliferation.
- Induction of Apoptosis : Activation of caspases has been observed in cancer cells treated with xanthones2.
In particular, compounds like DMXAA and mangiferin have shown promise in preclinical trials for their ability to induce tumor regression3.
Cytotoxicity and Selectivity
While many xanthone derivatives exhibit cytotoxic effects against tumor cells, selectivity towards cancerous cells over normal cells is crucial for therapeutic applications. Recent findings indicate that some derivatives possess favorable selectivity indices when tested against human liver cancer cell lines (HepG2), suggesting potential for reduced toxicity in clinical settings14.
Structure-Activity Relationship (SAR)
The biological activity of xanthones is heavily influenced by their structural components:
- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affect the compound's interaction with biological targets.
- Methoxy Substitution : Methoxy groups can enhance lipophilicity and improve cellular uptake2.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of xanthone derivatives in various biological contexts:
- Antifungal Efficacy : A study demonstrated that specific xanthone derivatives inhibited the growth of fluconazole-resistant C. albicans, highlighting their potential as novel antifungal agents1.
- Cancer Cell Line Studies : Research on various cancer cell lines showed that certain xanthone derivatives induced apoptosis through caspase activation and inhibited cell proliferation via protein kinase modulation3.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural elucidation of this compound?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is essential. For stereochemical resolution, 2D-NMR techniques such as COSY, HSQC, and NOESY should be employed to confirm the configuration of hydroxyl and methoxy groups. X-ray crystallography can validate the three-dimensional arrangement if crystalline samples are obtainable .
- Data Reference :
- Molecular formula: (derived from similar glycosides in ).
- Key NMR shifts: Methoxy groups (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and hydroxyl signals (broad peaks in DMSO-) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols.
- Store in sealed, desiccated containers at 2–8°C to prevent hydrolysis of glycosidic bonds .
Q. How can the purity of synthesized batches be validated?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Use a gradient elution (water:acetonitrile, 0.1% formic acid) to resolve polar hydroxylated byproducts. Confirm purity >95% via peak integration .
Advanced Research Questions
Q. How can in vivo efficacy be evaluated for anti-inflammatory properties?
- Methodological Answer :
- Model : DSS-induced acute colitis in mice (oral administration of 3% DSS for 7 days).
- Dosing : Pre-treat with the compound (10–50 mg/kg) three times weekly. Monitor clinical scores (weight loss, stool consistency, colon length).
- Analysis : Histopathology (H&E staining for epithelial damage) and RT-PCR for inflammatory markers (COX-2, TNF-α) .
- Key Parameters :
- Colon length reduction >20% in DSS controls vs. treatment groups.
- COX-2 expression quantified via qPCR (fold-change relative to β-actin) .
Q. How to resolve contradictions in degradation product data under oxidative conditions?
- Methodological Answer :
- Analytical Workflow :
Simulate aqueous-phase OH oxidation using a photochemical reactor.
Combine aerosol mass spectrometry (AMS) for volatile products (e.g., formic acid) and ion chromatography (IC) for non-volatile species (e.g., oxalic acid).
Cross-validate with total organic carbon (TOC) analysis to account for unquantified intermediates .
- Critical Note : AMS may underestimate high-volatility products; use IC for low molecular weight acids (<100 Da) .
Q. What strategies optimize glycosidic linkage stability during synthesis?
- Methodological Answer :
- Protection-Deprotection : Use acetyl or benzyl groups to shield hydroxyls during coupling.
- Catalysis : Employ trichloroacetimidate donors with BF₃·Et₂O activation for stereoselective β-glycosidic bond formation.
- Monitoring : Track reaction progress via TLC (silica gel, 10% H₂SO₄ visualization) .
Q. Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling post-administration. Low oral absorption may necessitate prodrug design (e.g., esterification of hydroxyl groups).
- Metabolite Interference : Identify phase I/II metabolites using hepatocyte incubation assays. For example, demethylation of the methoxy group could reduce activity .
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJUCXMVRPAONX-AYATVRNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162857-78-5 | |
Record name | Polygalaxanthone III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162857785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POLYGALAXANTHONE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY43GUR3DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.